molecular formula C6H10N4 B597142 5-(1-Aminoethyl)pyrimidin-2-amine CAS No. 1208514-29-7

5-(1-Aminoethyl)pyrimidin-2-amine

Cat. No. B597142
M. Wt: 138.174
InChI Key: PLXIMYFDIOUMRY-UHFFFAOYSA-N
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Description

5-(1-Aminoethyl)pyrimidin-2-amine is an organic compound that can be used as an intermediate in organic synthesis and pharmaceutical production . It is also used in laboratory research and development processes .


Synthesis Analysis

The synthesis of 2-aminopyrimidine derivatives, which includes 5-(1-Aminoethyl)pyrimidin-2-amine, has been reported in the literature . The synthesis process involves several steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .


Molecular Structure Analysis

The molecular formula of 5-(1-Aminoethyl)pyrimidin-2-amine is C6H10N4 . It has a molecular weight of 138 and its InChI key is HMWDLVRYRPUQOL-UHFFFAOYSA-N .


Chemical Reactions Analysis

5-(1-Aminoethyl)pyrimidin-2-amine, as a 2-aminopyrimidine derivative, has been reported to exhibit various chemical reactions . For instance, it has been used in the synthesis of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors .

Safety And Hazards

5-(1-Aminoethyl)pyrimidin-2-amine is intended for R&D use only and is not recommended for medicinal, household, or other uses . More detailed safety data can be found in the Safety Data Sheets .

Future Directions

There is ongoing research into the potential applications of 5-(1-Aminoethyl)pyrimidin-2-amine and other 2-aminopyrimidine derivatives. For instance, they are being studied for their potential use as anti-inflammatory agents , as well as for their antitrypanosomal and antiplasmodial activities . The development of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors is another area of active research .

properties

IUPAC Name

5-(1-aminoethyl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4/c1-4(7)5-2-9-6(8)10-3-5/h2-4H,7H2,1H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLXIMYFDIOUMRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=C(N=C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80671999
Record name 5-(1-Aminoethyl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80671999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1-Aminoethyl)pyrimidin-2-amine

CAS RN

1208514-29-7
Record name 5-(1-Aminoethyl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80671999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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